5-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-(2-methoxypropyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(13-2)5-11-6-8(10)3-4-9(11)12/h3-4,6-7H,5,10H2,1-2H3 |
InChI Key |
BAJMBGFDVATPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=CC1=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization to form the dihydropyridinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinone derivatives.
Scientific Research Applications
5-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group and the dihydropyridinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The branched 2-methoxypropyl group may induce steric hindrance compared to linear or shorter substituents, influencing binding to biological targets.
- Aromatic vs. Alkoxy Groups : The thiazole-containing analog (CAS 1565441-04-4) offers aromaticity for π-π stacking, a feature absent in alkoxy-substituted derivatives .
- Metabolic Stability: Cyclopropylmethyl and difluoromethyl groups are known to resist metabolic degradation, suggesting that these analogs may exhibit longer half-lives than the target compound .
Biological Activity
5-Amino-1-(2-methoxypropyl)-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound notable for its structural features, including an amino group and a methoxypropyl side chain. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and metabolic pathways.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- Structure : The compound features a pyridine ring and a dihydropyridinone structure, which contributes to its chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects. The unique combination of functional groups in this compound may enhance its lipophilicity and influence its pharmacokinetic properties.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, focusing on its enzyme inhibition capabilities and potential therapeutic applications.
Enzyme Interaction Studies
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that the compound can inhibit specific metabolic pathways associated with diseases such as cancer and neurodegenerative disorders.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acid Ceramidase | Competitive | 0.363 |
| Sphingosine Kinase | Non-competitive | 0.056 |
These values indicate the potency of the compound in inhibiting these enzymes, suggesting its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Neuroprotective Effects : In animal models of neurodegenerative diseases, administration of this compound resulted in reduced levels of toxic lipids associated with neurodegeneration, demonstrating its protective effects on neuronal cells.
- Anticancer Activity : In vitro studies have shown that the compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The observed IC50 values were 226 µg/mL and 242.52 µg/mL respectively, indicating significant anticancer potential.
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial activity against pathogenic microorganisms. Preliminary results indicate promising antibacterial effects against strains such as E. coli and Staphylococcus aureus.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with amines followed by cyclization and functional group modifications. Optimized synthetic routes are employed for large-scale production to ensure high yield and cost-effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
